

WAY-604440: A Technical Guide for Researchers

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Compound of Interest

Compound Name: WAY-604440

Cat. No.: B15552033

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Introduction

WAY-604440 is a synthetic compound identified as a potential modulator of cellular signaling pathways. Its core structure features a substituted 1,2,3-triazole ring linked to a chlorophenyl group via a thioether and ketone bridge. While detailed public data on **WAY-604440** is limited, its structural motifs suggest potential interactions with various biological targets. This document aims to provide a comprehensive overview of the available information on **WAY-604440**, including its chemical structure, a proposed synthesis protocol based on analogous chemical reactions, and a discussion of its potential biological context.

Chemical Structure and Properties

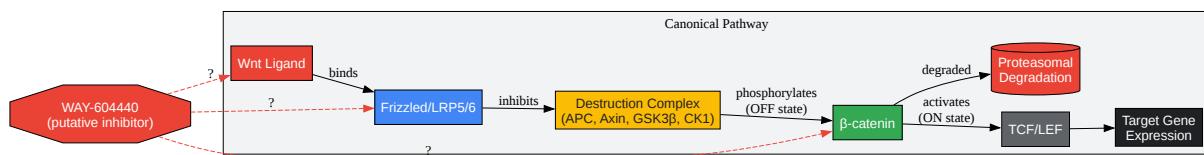
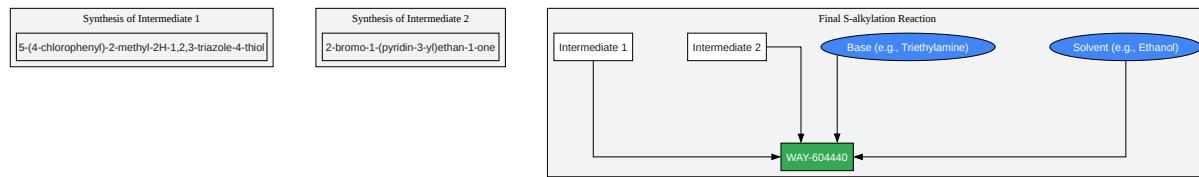
WAY-604440 is a small molecule with the chemical formula $C_{16}H_{13}ClN_4OS$. It is characterized as a yellow to orange solid and is soluble in dimethyl sulfoxide (DMSO).

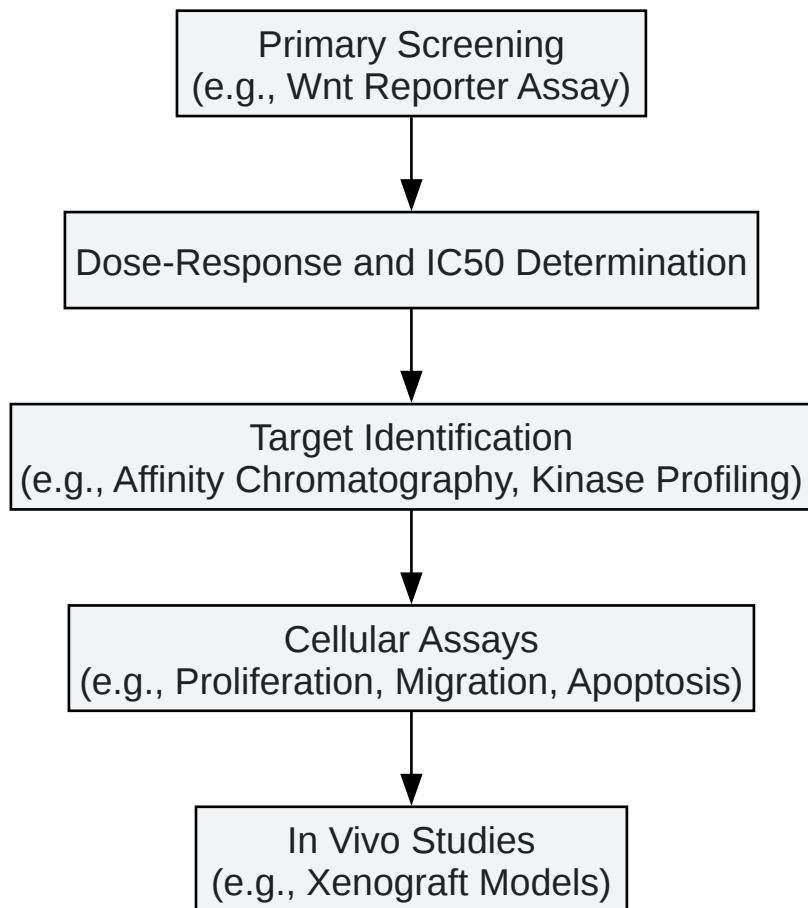
Property	Value
IUPAC Name	2-((5-(4-chlorophenyl)-2-methyl-2H-1,2,3-triazol-4-yl)thio)-1-(pyridin-3-yl)ethan-1-one
CAS Number	501113-03-7
Molecular Formula	C ₁₆ H ₁₃ ClN ₄ OS
Molecular Weight	344.82 g/mol
SMILES	CN1C(SCC(C2=CC=C(Cl)C=C2)=O)=NN=C1C3=CC=NC=C3
Appearance	Yellow to orange solid
Solubility	Soluble in DMSO

Proposed Synthesis

A detailed, peer-reviewed synthesis of **WAY-604440** is not readily available in the public domain. However, based on established synthetic methodologies for analogous thio-substituted triazole compounds, a plausible synthetic route can be proposed. The key transformation would likely involve the S-alkylation of a triazole-thiol intermediate with an appropriate halo-ketone.

Proposed Synthetic Scheme





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